5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRXHQCFKUZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-methylbenzoyl chloride, which is then reacted with piperazine to form 4-(2-methylbenzoyl)piperazine. This intermediate can be further reacted with thiophene-2-carboxylic acid and oxalyl chloride to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit promising antitumor properties. The presence of the piperazine moiety has been linked to enhanced interaction with biological targets involved in cancer proliferation. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity that warrants further investigation into their mechanisms of action.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antibiotics. In vitro studies comparing its efficacy against established antimicrobial drugs have shown favorable results, suggesting that modifications to its structure could enhance its bioactivity .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. The synthesis typically involves multi-step reactions starting from simpler precursors like 2-methylbenzoyl chloride and thiophene derivatives. This flexibility makes it useful in developing new pharmaceuticals and agrochemicals .
Material Science
Potential in Polymer Chemistry
The compound's unique structural features may also find applications in material science, particularly in the development of polymers with specific electronic or optical properties. Its ability to act as a building block for conducting polymers could lead to advancements in organic electronics and photonic devices.
Case Studies
Mechanism of Action
The mechanism of action of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoyl-Piperazine Analogs
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile ()
- Structural Differences : The 2-methylbenzoyl group in the target compound is replaced with 2-fluorobenzoyl, and the thiophen-2-yl group is substituted with 2-fluorophenyl.
- Impact of Fluorine: Fluorine’s electronegativity may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to the methyl group, which primarily contributes to steric bulk and lipophilicity.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile ()
- Structural Differences : Features 4-fluorobenzoyl and 4-fluorophenyl groups.
- The 4-fluorophenyl group on the oxazole may offer distinct steric and electronic profiles compared to thiophene .
Thiophene-Containing Oxazole Derivatives
5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (, Compound 3t)
- Structural Differences : Replaces the benzoyl-piperazine moiety with an indole group.
- Functional Implications : The indole group introduces hydrogen-bonding capability and aromaticity, which could enhance interactions with biological targets like fungal enzymes (as suggested by the study’s focus on antifungal activity). However, the absence of the piperazine linker may reduce conformational adaptability .
Alkoxy-Substituted Oxazole Analogs
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile ()
- Structural Differences : Substitutes the thiophen-2-yl group with a 4-propoxyphenyl group.
- Impact of Alkoxy Chains : The propoxy group increases hydrophobicity and may improve membrane permeability. However, the bulky propyl chain could sterically hinder interactions with planar binding sites, unlike the smaller thiophene .
Hypothesized Structure-Activity Relationships (SAR)
Key Substituent Effects
| Substituent | Target Compound | Fluorinated Analogs | Thiophene-Indole Hybrid |
|---|---|---|---|
| Benzoyl Group | 2-Methyl (lipophilic) | 2-/4-Fluoro (electron-withdrawing) | Absent (indole present) |
| Oxazole C2 Substituent | Thiophen-2-yl (π-π stacking) | Fluorophenyl (polarity shift) | Thiophen-2-yl (retained) |
| Piperazine Linker | Present (flexibility) | Present | Absent |
Biological Activity
The compound 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features multiple functional groups including a piperazine ring, a thiophene ring, and an oxazole moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of 378.4 g/mol.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 946309-09-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of intermediates such as 2-methylbenzoyl chloride, which reacts with piperazine to form 4-(2-methylbenzoyl)piperazine. Further reactions with thiophene derivatives and oxalyl chloride yield the final product. The synthesis process often employs solvents like dichloromethane and catalysts such as triethylamine under controlled conditions.
Biological Activity
Research has demonstrated that compounds similar to This compound exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
In vitro studies have indicated that derivatives of piperazine and oxazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown moderate to good activity against various bacterial strains.
Anticancer Activity
Studies have reported that certain oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or interfering with cellular signaling pathways. The mechanism often involves the modulation of enzyme activity or receptor binding, leading to therapeutic effects.
Antiviral Properties
Recent investigations suggest that heterocyclic compounds like this one may act as antiviral agents. For example, some studies have shown effectiveness against viral RNA polymerases, indicating potential use in treating viral infections.
The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : It may bind to receptors involved in cell signaling pathways, altering cellular responses.
- Cellular Interference : The compound could disrupt normal cellular processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity : A series of piperazine derivatives were screened for antibacterial activity, revealing several compounds with significant efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research focusing on oxazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models through apoptosis induction .
- Antiviral Studies : Investigations into related heterocycles showed promising results against viral polymerases, suggesting potential applications in antiviral therapy .
Q & A
Q. What are the common synthetic routes for preparing 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, and what purification methods are recommended?
Answer: A typical synthesis involves coupling a substituted oxazole precursor with a 2-methylbenzoyl-piperazine derivative. For example, the oxazole core can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A related protocol (for structurally similar compounds) involves dissolving intermediates in methylene chloride, cooling to 0°C, and adding reagents like azido(trimethyl)silane and trifluoroacetic acid, followed by heating to 50°C for 16 hours . Purification Methods:
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Coupling | CH₂Cl₂ | 0 → 50 | 16 | 88 | 97 |
| Cyclization | THF | Reflux | 12 | 65 | 95 |
Q. How should researchers characterize this compound, and what spectral benchmarks are critical?
Answer: Key Techniques:
- ¹H/¹³C NMR : Look for diagnostic peaks:
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry : ESI-HRMS to verify [M+H]+; expected error <2 ppm .
Data Contradiction Analysis:
If NMR shows unexpected splitting (e.g., thiophene protons as doublets instead of triplets), consider steric hindrance altering ring planarity or solvent-induced shifts .
Advanced Research Questions
Q. How can researchers optimize reaction yields when steric hindrance from the 2-methylbenzoyl group impedes piperazine coupling?
Answer: Strategies:
- Use bulky base additives (e.g., DIPEA) to deprotonate the piperazine nitrogen, enhancing nucleophilicity .
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 16 h conventional) .
- Replace methylene chloride with polar aprotic solvents (e.g., DMF) to stabilize transition states .
Case Study:
In a structurally analogous compound, substituting CH₂Cl₂ with DMF increased yield from 41% to 68% under identical conditions .
Q. How do computational models predict the target binding affinity of this compound, and what structural modifications enhance selectivity?
Answer: Methodology:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of receptors (e.g., dopamine D3, cytochrome P450).
- Focus on the oxazole-thiophene core for π-π stacking and the carbonitrile group for H-bonding .
Structural Insights:
Q. Table 2: Docking Scores vs. Modifications
| Modification | Docking Score (kcal/mol) | Selectivity Index |
|---|---|---|
| Parent compound | -9.2 | 1.0 |
| 5-CF₃ thiophene derivative | -10.5 | 3.8 |
Q. How should researchers resolve contradictions in spectral data, such as inconsistent ¹³C NMR shifts for the oxazole ring?
Answer: Root Causes:
- Solvent effects : Chloroform vs. DMSO-d₆ can shift carbonyl carbons by 2–3 ppm .
- Tautomerism : Oxazole-thiophene systems may exhibit keto-enol tautomerism, altering peak positions .
Resolution Workflow:
Variable Temperature NMR : Acquire spectra at 25°C and 60°C to identify dynamic equilibria .
2D NMR (HSQC, HMBC) : Correlate ambiguous carbons with adjacent protons .
X-ray Crystallography : Definitive confirmation of solid-state structure .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?
Answer: Assay Design:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., CYP450 inhibition) with negative controls (e.g., ketoconazole) .
- Cell Viability : MTT assay in HEK293 or HepG2 cells; IC₅₀ values <10 μM indicate cytotoxicity .
False Positive Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
